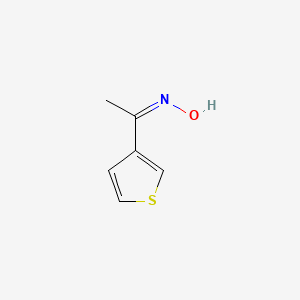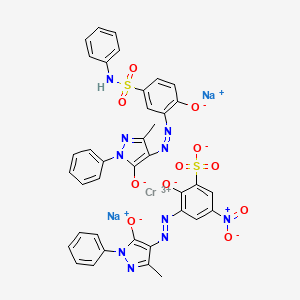
1H-benzimidazole;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring. It is known for its significant pharmacological properties and is widely used in medicinal chemistry. Nitric acid, on the other hand, is a highly corrosive and toxic strong acid with the molecular formula HNO3. It is commonly used in the production of fertilizers, explosives, and in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole can be synthesized through several methods. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For example, the reaction of o-phenylenediamine with formic acid or its derivatives can yield 1H-benzimidazole . Another method involves the cyclization of N-aryl amidines with orthoesters .
Industrial Production Methods: In industrial settings, 1H-benzimidazole is often produced by the reaction of o-phenylenediamine with formic acid under high temperature and pressure conditions. This method is preferred due to its high yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzimidazolone.
Reduction: Reduction of 1H-benzimidazole can yield dihydrobenzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can occur at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products:
Oxidation: Benzimidazolone.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated benzimidazole derivatives.
Applications De Recherche Scientifique
1H-Benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 1H-benzimidazole involves its interaction with various molecular targets. In medicinal applications, it often binds to the active sites of enzymes or receptors, inhibiting their activity. For example, benzimidazole derivatives can inhibit tubulin polymerization, which is essential for cell division in parasitic organisms . This leads to the disruption of cellular processes and ultimately the death of the parasite.
Comparaison Avec Des Composés Similaires
1H-Benzimidazole is unique due to its versatile pharmacological properties. Similar compounds include:
1H-Benzotriazole: A compound with a benzene ring fused to a triazole ring, used as a corrosion inhibitor and in photographic chemicals.
Compared to these compounds, 1H-benzimidazole is more widely studied and utilized in medicinal chemistry due to its broad-spectrum bioactivity and relatively simple synthesis .
Propriétés
Numéro CAS |
56949-76-9 |
|---|---|
Formule moléculaire |
C7H7N3O3 |
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
1H-benzimidazole;nitric acid |
InChI |
InChI=1S/C7H6N2.HNO3/c1-2-4-7-6(3-1)8-5-9-7;2-1(3)4/h1-5H,(H,8,9);(H,2,3,4) |
Clé InChI |
NSYCNXOFRPQHGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC=N2.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14622717.png)
![Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B14622719.png)
![Hydrazinecarboxylic acid, 2-[(4-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B14622728.png)
![Diethyl 2-[(2H-1,3-benzodioxol-5-yl)methylidene]butanedioate](/img/structure/B14622729.png)



![(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14622765.png)
![N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14622770.png)


![[(Methoxymethyl)selanyl]benzene](/img/structure/B14622794.png)
![2-Propen-1-amine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14622795.png)

